N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C, yielding 2,4-dimethyl-7-bromoindole . This intermediate can then undergo further reactions to introduce the sulfonamide group and other substituents.
Chemical Reactions Analysis
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Isopropyl-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole ring structure.
This compound is unique due to its specific substituents, which can impart distinct biological and chemical properties compared to other indole derivatives.
Biological Activity
N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features an indole moiety, which is significant for its biological interactions, and a sulfonamide group that may contribute to its pharmacological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. The sulfonamide group can mimic p-amino benzoic acid (PABA), thus interfering with folate synthesis in bacteria.
- Receptor Modulation : The indole structure can interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and cancer progression.
- Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which may contribute to their overall biological efficacy.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. A study evaluated the effect of various sulfonamide compounds on bacterial strains, demonstrating that certain derivatives showed potent inhibitory effects against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anti-Cancer Activity
The compound has also been investigated for its anticancer potential. A study involving human cancer cell lines showed that it induced apoptosis through the activation of caspases and inhibition of cell proliferation.
Case Study:
In vitro studies on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM.
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, particularly their influence on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggest that these compounds can modulate vascular resistance and improve perfusion pressure.
Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
---|---|---|
Control | - | 0 |
N-(2-Phenyl...) | 0.001 | -15 |
Other Sulfonamides | 0.001 | Variable (up to -20) |
Properties
CAS No. |
919490-48-5 |
---|---|
Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-phenyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16(2)17-8-11-21(12-9-17)28(26,27)25-20-10-13-22-19(14-20)15-23(24-22)18-6-4-3-5-7-18/h3-16,24-25H,1-2H3 |
InChI Key |
QRSSSULVQIMFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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